molecular formula C12H19N3O2 B6898751 1-Cyclobutyl-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-methylurea

1-Cyclobutyl-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-methylurea

Cat. No.: B6898751
M. Wt: 237.30 g/mol
InChI Key: QOGPHNPWEYQSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-methylurea is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl group, an oxazole ring, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-methylurea typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.

    Attachment of the Cyclobutyl Group: The cyclobutyl group is introduced through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the oxazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the oxazole ring to an oxazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation Products: Oxazole N-oxides.

    Reduction Products: Oxazoline derivatives.

    Substitution Products: Various substituted oxazole derivatives.

Scientific Research Applications

1-Cyclobutyl-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-methylurea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety may also play a role in binding to proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Cyclobutyl-3-(5-methyl-1,2-oxazol-4-yl)-1-methylurea
  • 1-Cyclobutyl-3-(5-ethyl-1,2-oxazol-4-yl)-1-methylurea
  • 1-Cyclobutyl-3-(3-methyl-1,2-oxazol-4-yl)-1-methylurea

Uniqueness: 1-Cyclobutyl-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-methylurea is unique due to the specific substitution pattern on the oxazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both the cyclobutyl group and the urea moiety further distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-cyclobutyl-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-4-10-11(8(2)14-17-10)13-12(16)15(3)9-6-5-7-9/h9H,4-7H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPHNPWEYQSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)NC(=O)N(C)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.